molecular formula C13H15NO2S B1667769 bay 11-7085 CAS No. 196309-76-9

bay 11-7085

Katalognummer: B1667769
CAS-Nummer: 196309-76-9
Molekulargewicht: 249.33 g/mol
InChI-Schlüssel: VHKZGNPOHPFPER-ONNFQVAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BAY 11-7085 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der Aktivierung des nukleären Faktor kappa-leichtketten-Enhancers aktivierter B-Zellen (NF-κB) bekannt ist. Es wird in der wissenschaftlichen Forschung häufig verwendet, da es die Phosphorylierung des Inhibitors des nukleären Faktor kappa B alpha (IκBα) hemmen kann, wodurch die Aktivierung von NF-κB verhindert wird . Diese Verbindung hat sich in verschiedenen biologischen und medizinischen Anwendungen als vielversprechend erwiesen, insbesondere bei der Untersuchung von Entzündungen, Krebs und anderen Krankheiten, die NF-κB-Signalwege betreffen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch einen mehrstufigen chemischen Prozess synthetisiert werden. Die Synthese umfasst typischerweise die Reaktion von 4-tert-Butylbenzolsulfonylchlorid mit Acrylnitril in Gegenwart einer Base wie Triethylamin, um das gewünschte Produkt zu bilden . Die Reaktionsbedingungen erfordern in der Regel eine kontrollierte Temperatur und eine inerte Atmosphäre, um unerwünschte Nebenreaktionen zu vermeiden.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, wird die Verbindung im Allgemeinen in Forschungslaboren und chemischen Produktionsstätten unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt. Der Prozess beinhaltet die Skalierung der Laborsyntheseverfahren unter gleichzeitiger Sicherstellung der Reinheit und Qualität des Endprodukts durch strenge Qualitätskontrollmaßnahmen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Sulfonyl- und Nitrilgruppe hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Additionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen zu Sulfonamidderivaten führen, während Additionsreaktionen mit Wasserstoff zur Reduktion der Nitrilgruppe zu einem Amin führen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Phosphorylierung von IκBα irreversibel hemmt, wodurch die Aktivierung von NF-κB verhindert wird . Diese Hemmung führt zu einer Abnahme der Expression von NF-κB-Zielgenen, die an Entzündungen, Zelladhäsion und Überleben beteiligt sind . Die Verbindung aktiviert auch mitogenaktivierte Proteinkinase (MAPK) und induziert Apoptose in verschiedenen Zelltypen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

BAY 11-7085 can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with acrylonitrile in the presence of a base, such as triethylamine, to form the desired product . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using standard organic synthesis techniques. The process involves scaling up the laboratory synthesis procedures while ensuring the purity and quality of the final product through rigorous quality control measures .

Analyse Chemischer Reaktionen

Types of Reactions

BAY 11-7085 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonyl and nitrile groups. It can also participate in addition reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with hydrogen can result in the reduction of the nitrile group to an amine .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

BAY 11-7085 has been shown to inhibit the phosphorylation of IκBα, leading to the inactivation of NF-κB. This mechanism underlies its anti-inflammatory effects in various models:

  • Asthma Models : In mouse models of asthma, this compound significantly reduced inflammation by inhibiting NF-κB activity, which is crucial for the expression of pro-inflammatory cytokines .
  • Rheumatic Diseases : Studies indicate that this compound induces apoptosis in human synovial fibroblasts, suggesting its potential for treating conditions characterized by synovial proliferation, such as rheumatoid arthritis .
Study Model Findings
Asthma ModelMouseReduced inflammation and cytokine expression
Rheumatic Disease ModelHuman Synovial CellsInduced apoptosis and inhibited cell proliferation

Cancer Therapeutics

The compound exhibits significant anti-cancer properties by inducing apoptosis in various cancer cell lines:

  • Chondrocytes and Synovial Fibroblasts : this compound was found to activate glucocorticoid receptors and induce autophagy, which precedes apoptosis in these cells .
  • Leukemic Eosinophils : Research demonstrated that this compound treatment resulted in the inhibition of NF-κB, leading to increased sensitivity of leukemic eosinophils to apoptosis .
Cancer Type Cell Line Mechanism of Action
Rheumatoid ArthritisSynovial FibroblastsInduction of autophagy and apoptosis
LeukemiaEosinophilsNF-κB inhibition leading to enhanced apoptosis

Antimicrobial Properties

Recent studies have identified this compound as an effective antimicrobial agent against multidrug-resistant pathogens:

  • Staphylococcus aureus and Candida spp. : The compound showed bactericidal activity with a minimum inhibitory concentration (MIC) as low as 4 μg/ml against resistant strains. It also inhibited biofilm formation, which is a significant challenge in treating chronic infections .
Pathogen MIC (μg/ml) Activity
Staphylococcus aureus4Bactericidal activity
Candida albicans0.5 - 1Inhibition of biofilm formation

Case Studies and Research Findings

Several studies have explored the implications of this compound in different research contexts:

  • A study published in Frontiers in Pharmacology highlighted its effectiveness against biofilms formed by multidrug-resistant bacteria and yeast pathogens associated with chronic wounds .
  • Another investigation found that this compound could enhance the effects of other chemotherapeutic agents when used in combination, indicating potential for synergistic therapy .

Biologische Aktivität

Bay 11-7085 is a compound recognized for its significant biological activities, particularly as an irreversible inhibitor of the NF-κB signaling pathway. This article delves into its various biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of this compound

  • Chemical Structure : this compound is chemically identified as (2E)-3-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-2-propenenitrile.
  • Mechanism of Action : It primarily functions by inhibiting TNF-α-stimulated IκBα phosphorylation, leading to decreased NF-κB activity, which is crucial for regulating inflammation and cell survival pathways .

1. Inhibition of Inflammation

This compound has been shown to effectively inhibit inflammatory responses in various cell types. Its action leads to reduced expression of adhesion molecules and pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

2. Induction of Autophagy and Apoptosis

Research indicates that this compound induces autophagy in human synovial fibroblasts, which precedes apoptosis. The compound promotes the phosphorylation of glucocorticoid receptors (GR) and the degradation of GR, thereby enhancing apoptotic signaling pathways .

Table 1: Effects of this compound on Cell Lines

Cell LineEffectMechanism
Human Synovial FibroblastsInduces apoptosisAutophagy induction, GR downregulation
Articular ChondrocytesPromotes cell deathNF-κB pathway inhibition
MacrophagesReduces inflammationInhibition of NF-κB

3. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against multidrug-resistant bacteria and fungi. It has been particularly effective against Staphylococcus aureus and Candida species, exhibiting minimum inhibitory concentrations (MICs) as low as 0.5–4 μg/ml .

Table 2: Antimicrobial Activity of this compound

PathogenMIC (μg/ml)Activity
Staphylococcus aureus4Bactericidal
Candida albicans0.5–1Antifungal
VRSA4Inhibits biofilm formation

Study on Synovial Fibroblasts

In a study examining the effects of this compound on human synovial fibroblasts, it was found that the compound induced significant apoptotic effects through autophagy activation. The presence of autophagosomal markers such as LC3B-II indicated that autophagy plays a critical role in mediating the compound's cytotoxic effects .

Antibiofilm Activity

Another study assessed the potential of this compound in combating biofilms associated with chronic wounds. The compound was effective in inhibiting initial cell attachment and biofilm formation in polymicrobial cultures involving C. albicans and S. aureus. This suggests its utility in treating infections where biofilm formation poses a significant challenge .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which BAY 11-7085 inhibits NF-κB signaling?

this compound acts as an irreversible inhibitor of TNF-α-induced IκBα phosphorylation, stabilizing IκBα and preventing NF-κB nuclear translocation. This inhibition occurs with an IC50 of ~10 μM, as demonstrated in HUVEC cells and validated via Western blotting and reporter gene assays. The compound also suppresses downstream NF-κB targets like E-selectin, VCAM-1, and ICAM-1 .

Q. What are the standard in vitro concentrations of this compound for NF-κB inhibition?

Typical concentrations range from 5–10 μM, depending on cell type and assay. For example:

  • ICAM-1/VCAM-1 suppression : 5–10 μM in endothelial cells .
  • Cell proliferation assays : 10 μM to induce G0/G1 cell cycle arrest in ovarian endometriotic stromal cells (ECSCs) .
  • Apoptosis induction : 10 μM activates caspases-3, -8, and -9 in ECSCs .

Q. How can researchers validate NF-κB inhibition in experimental models using this compound?

Key methods include:

  • Reporter gene assays (e.g., luciferase-based NF-κB reporters) .
  • qPCR/Western blotting for NF-κB target genes (e.g., IL-6, IL-12p40) .
  • Immunohistochemistry to assess nuclear translocation of phosphorylated NF-κB p65 .

Advanced Research Questions

Q. How does this compound interact with the PI3K/AKT pathway in cancer models?

this compound suppresses PI3K/AKT signaling by upregulating PTEN, a tumor suppressor, and inhibiting AKT phosphorylation. In osteosarcoma (OS) cells, this dual inhibition disrupts the NF-κB/PTEN/PI3K/AKT axis, reducing tumor cell proliferation, migration, and invasion .

Q. What experimental contradictions exist regarding this compound’s cell-type specificity?

  • Pro-apoptotic effects : Strong in ECSCs (66% viability reduction at 10 μM) but weaker in normal endometrial stromal cells (NESCs: 54.7% reduction) .
  • Antimicrobial activity : Effective against S. aureus biofilms but inactive against P. aeruginosa and K. pneumoniae .
  • Toxicity : No cytotoxicity in HUVECs at 10 μM but induces apoptosis in cancer cells via caspase activation .

Q. How can this compound be used to study pathway crosstalk in inflammatory diseases?

In Campylobacter jejuni infection models, this compound reduces IL-12p40 and IL-6 expression by blocking NF-κB, highlighting its role in modulating cytokine-driven inflammation . For arthritis models, it suppresses edema in murine adjuvant-induced arthritis via dose-dependent NF-κB inhibition .

Q. What are the optimal in vivo dosing strategies for this compound in preclinical models?

  • Meningitis models : 20 mg/kg intraperitoneal injection reduces cerebrospinal fluid (CSF) leukocytosis and blood-brain barrier permeability .
  • Cancer xenografts : 10 mg/kg enhances paclitaxel efficacy in suppressing tumor growth and metastasis .
  • Arthritis models : 5–20 mg/kg reduces paw swelling in mice .

Q. Methodological Considerations

Q. How to address solubility challenges with this compound in cell culture?

this compound is sparingly soluble in aqueous buffers (<1 mg/mL). Recommended protocols:

  • Dissolve in DMSO (50 mg/mL stock) with brief sonication.
  • For in vivo studies, use formulations with PEG300 or Tween80 .
  • Avoid repeated freeze-thaw cycles; store at -80°C for long-term stability .

Q. What controls are critical when analyzing this compound-induced apoptosis?

  • Include caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-dependent apoptosis.
  • Monitor Bcl-2 family proteins (e.g., Bcl-XL downregulation) via immunoblotting .
  • Use cell cycle analysis (e.g., propidium iodide staining) to validate G0/G1 arrest .

Q. How to resolve discrepancies in NF-κB inhibition across studies?

Variability may arise from:

  • Cell-specific IκBα degradation kinetics (e.g., faster turnover in immune cells).
  • Off-target effects : this compound reversibly activates MAP kinases in some contexts .
  • Dose optimization : Titrate concentrations using pilot IC50 assays .

Q. Data Reproducibility and Validation

Q. How to ensure reproducibility in this compound-mediated NF-κB studies?

  • Standardize TNF-α stimulation time (e.g., 30 min pre-treatment with this compound) .
  • Validate findings with genetic NF-κB knockdown (e.g., siRNA or CRISPR).
  • Cross-verify using alternative inhibitors (e.g., IKK inhibitors) .

Q. What are the limitations of using this compound in long-term in vivo studies?

  • Toxicity : Monitor organ distribution and hematological parameters due to its broad NF-κB inhibition .
  • Pharmacokinetics : Short half-life necessitates frequent dosing; consider sustained-release formulations .

Q. Emerging Applications

Q. Can this compound sensitize cells to radiotherapy or chemotherapy?

Yes. In primary effusion lymphoma (PEL), this compound synergizes with LY294002 (PI3K inhibitor) to enhance apoptosis via downregulation of survivin and XIAP . In HTLV-1-infected cells, it potentiates AZT-induced apoptosis by modulating pro-/anti-apoptotic gene ratios .

Q. How does this compound affect microbial pathogenesis studies?

It inhibits S. aureus biofilm formation at sub-MIC concentrations (16 μM) but may stimulate biofilms in glucose-rich media, highlighting context-dependent effects .

Eigenschaften

IUPAC Name

(E)-3-(4-tert-butylphenyl)sulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)11-5-7-12(8-6-11)17(15,16)10-4-9-14/h4-8,10H,1-3H3/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKZGNPOHPFPER-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017376
Record name 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196309-76-9
Record name BAY 11-7085
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196309-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY 11-7085
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196309769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY 11-7085
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.